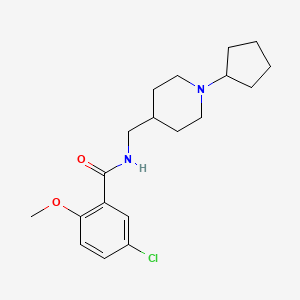

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O2/c1-24-18-7-6-15(20)12-17(18)19(23)21-13-14-8-10-22(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLRSRPARHKNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine, such as 4-(aminomethyl)-1-cyclopentylpiperidine, to form the benzamide core.

Substitution Reactions: The next step involves the introduction of the cyclopentylpiperidinylmethyl group through a substitution reaction. This can be achieved by reacting the benzamide core with the appropriate alkylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

-

Anticancer Activity :

- Research indicates that compounds similar to 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide exhibit significant anticancer properties. For example, derivatives of benzodiazepinones have shown low cytotoxicity and promising neuroprotective effects against cancer cell lines such as SH-SY5Y and HepG2 . The structural similarities suggest that this compound may also possess anticancer properties.

-

Neuroprotective Effects :

- The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases like Parkinson’s disease. Studies have shown that related compounds can reduce oxidative stress and improve mitochondrial function in neuronal cells . This suggests that this compound might be effective in protecting neurons from damage caused by oxidative stress.

- Antioxidant Activity :

Neuroprotection in Parkinson's Disease Models

A study evaluated the effects of related compounds on SH-SY5Y cells exposed to oxidative stress. The results showed significant reductions in lipid peroxidation and improvements in mitochondrial membrane potential, indicating potential therapeutic benefits for neurodegenerative conditions .

Anticancer Efficacy

In a comparative study involving various benzodiazepinone derivatives, the compound demonstrated low cytotoxicity while maintaining efficacy against cancer cell lines. This positions it as a candidate for further development as an anticancer agent .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Activity Type | Cell Line Tested | Key Findings |

|---|---|---|---|

| 5-chloro-N-(cyclopentylpiperidin-4-yl)methyl-2-methoxybenzamide | Neuroprotective | SH-SY5Y | Reduced ROS levels; improved mitochondrial function |

| 4-phenyl-1H-benzodiazepin-2(3H)-one | Antioxidant | HepG2 | Low cytotoxicity; good antioxidant profile |

| N-(5-chloro-benzodioxol-4-yl)-7-[2-(4-methylpiperazin)] | Anticancer | Various cancer lines | High selectivity for SFKs; effective against tumors |

Wirkmechanismus

The mechanism of action of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Glibenclamide (5-Chloro-N-[2-(4-(Cyclohexylcarbamoyl)Sulfamoylphenyl)Ethyl]-2-Methoxybenzamide)

- Structure : Features a phenethyl group with a sulfonylurea linkage to a cyclohexylcarbamoyl moiety.

- Pharmacology : A potent sulfonylurea antidiabetic agent that inhibits pancreatic KATP channels, stimulating insulin secretion. Used clinically for type 2 diabetes .

- Key Difference : The target compound replaces the sulfonylurea-phenethyl group with a cyclopentylpiperidinylmethyl chain, likely altering receptor binding and pharmacokinetics .

Sulfonamide Derivatives (e.g., Compounds 12 and 13 in )

- Structure : 5-Chloro-N-(4-(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)phenyl)-2-methoxybenzamide.

- Synthesis : High yields (76–98%) and elevated melting points (165–300°C), indicating thermal stability.

- Activity : Sulfonamide groups enhance enzyme inhibition (e.g., carbonic anhydrase), suggesting anticancer or antimicrobial applications .

Nitro-Substituted Analogues (e.g., 5-Chloro-N-(4-Ethoxy-2-Nitrophenyl)-2-Methoxybenzamide)

- Structure : Incorporates a nitro group at the 2-position of the phenyl ring.

Fluorinated Derivatives (e.g., 5-Chloro-N-(3-Fluorophenyl)-2-Methoxybenzamide)

- Structure : Fluorine substitution at the meta position of the benzamide ring.

- Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins .

Pharmacological and Physicochemical Properties

Pharmacokinetic and Toxicity Considerations

Biologische Aktivität

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 335.84 g/mol. Its structure features a chloro-substituted methoxybenzamide core linked to a cyclopentylpiperidine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its effects on cancer cell lines and its potential as an antibacterial agent.

Antiproliferative Activity

The compound has shown promising antiproliferative effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 3.1 | Induction of apoptosis and cell cycle arrest |

| HCT116 (colon) | 4.0 | Inhibition of DNA synthesis |

| A549 (lung) | 5.5 | Disruption of mitochondrial function |

In a study comparing various derivatives, it was noted that the presence of methoxy and chloro groups significantly enhanced the antiproliferative activity, particularly in the MCF-7 cell line .

Antibacterial Activity

The compound has also been tested for antibacterial properties, demonstrating selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 12 |

These results suggest that the compound may be useful in developing new antibacterial agents .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle, particularly in cancer cells.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their antiproliferative effects by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, with IC50 values indicating strong potency.

- Combination Therapy : In combination with standard chemotherapeutic agents, this compound enhanced the overall cytotoxic effect against resistant cancer cell lines, suggesting potential for use in combination therapies .

Q & A

Q. What strategies mitigate toxicity risks during preclinical development?

- Toxicity Screening :

- hERG Assay : Assess cardiac risk using patch-clamp electrophysiology (IC > 10 µM preferred) .

- Ames Test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.